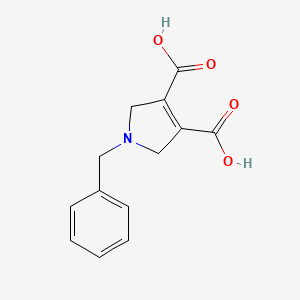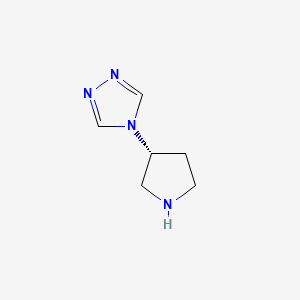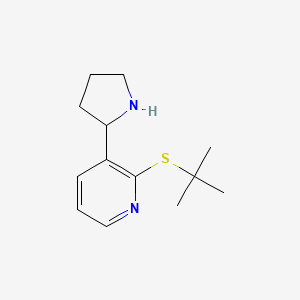
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a pyrrolidin-2-yl group
Métodos De Preparación
The synthesis of 2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-(tert-Butylthio)pyridine: Lacks the pyrrolidin-2-yl group, which may affect its reactivity and biological activity.
3-(pyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group, which may influence its chemical properties and applications.
2-(tert-Butylthio)-3-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2S |
|---|---|
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-12-10(6-4-9-15-12)11-7-5-8-14-11/h4,6,9,11,14H,5,7-8H2,1-3H3 |
Clave InChI |
QEWVZAIVYCKQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




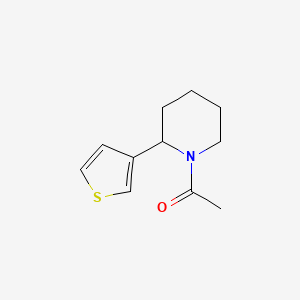
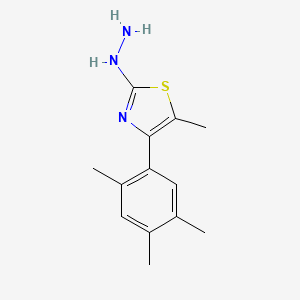
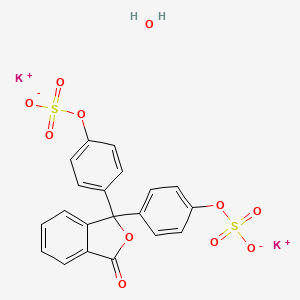

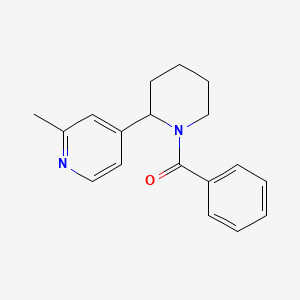
![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
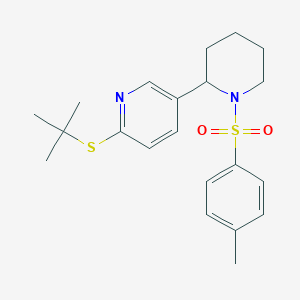

![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
